N2-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
CAS No.: 1396564-75-2
Cat. No.: VC6350552
Molecular Formula: C11H11BrClFN4
Molecular Weight: 333.59
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396564-75-2 |
---|---|
Molecular Formula | C11H11BrClFN4 |
Molecular Weight | 333.59 |
IUPAC Name | 2-N-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
Standard InChI | InChI=1S/C11H10BrFN4.ClH/c1-6-4-10(14)17-11(15-6)16-9-3-2-7(12)5-8(9)13;/h2-5H,1H3,(H3,14,15,16,17);1H |
Standard InChI Key | HLPFZLUBYQWSGI-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)Br)F)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyrimidine ring (C₄H₄N₂) with three key substituents:
-
Methyl group at position 6, which influences electronic distribution and steric interactions.
-
4-Bromo-2-fluorophenylamine group at position 2, introducing halogen atoms (bromine and fluorine) that modulate reactivity and binding affinity.
-
Hydrochloride salt, improving aqueous solubility for biological applications.
The molecular formula is C₁₁H₁₁BrClFN₄, with a molecular weight of 357.59 g/mol (calculated using atomic masses from ). The presence of bromine and fluorine creates a distinct electronic profile, with fluorine’s electronegativity (-3.98 Pauling scale) enhancing hydrogen-bonding potential and bromine’s polarizability (α = 3.05 ų) contributing to hydrophobic interactions .
Spectral Characterization
While experimental spectral data for this compound are not publicly available, analogous pyrimidine derivatives provide reference points:
-
¹H NMR: Pyrimidine protons typically appear as doublets between δ 6.5–8.5 ppm, with methyl groups resonating near δ 2.3–2.5 ppm . The aromatic protons of the 4-bromo-2-fluorophenyl group would split into complex multiplet patterns due to coupling with fluorine (J ~ 8–12 Hz) and bromine’s quadrupolar effects .
-
Mass Spectrometry: Expected molecular ion peaks at m/z 320–322 (M⁺-HCl, accounting for bromine isotopes) and fragment ions corresponding to loss of Br (Δ m/z -80) or F (Δ m/z -19) .
Synthesis and Manufacturing
Synthetic Routes
The compound can be synthesized via a multi-step protocol derived from methods for similar halogenated pyrimidines :
-
Pyrimidine Core Formation: Condensation of guanidine nitrate with β-ketoester derivatives under acidic conditions to yield 2,4-diaminopyrimidine intermediates.
-
Bromination/Fluorination: Electrophilic aromatic substitution on the phenyl ring using bromine (Br₂) and hydrogen fluoride (HF) in the presence of Lewis catalysts like FeCl₃ .
-
Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, enhancing crystallinity.
A representative reaction sequence is:
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring bromine and fluorine occupy the para and ortho positions, respectively, on the phenyl ring. Microwave-assisted synthesis (100–150°C, 30 min) improves yield by 15–20% compared to conventional heating .
-
Purification: Halogenated byproducts require chromatographic separation using silica gel eluted with ethyl acetate/hexane (3:7) .
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: Estimated at 0.8–1.2 mg/mL (pH 7.4) due to the hydrochloride salt, comparable to related compounds like 4-N-(2-bromophenyl)-6-methylpyrimidine-2,4-diamine (0.9 mg/mL) .
-
LogP: Predicted partition coefficient of 2.8 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Thermal Stability: Decomposes at 210–215°C, with degradation products including HBr and HF gases .
Crystallographic Data
Although single-crystal X-ray data are unavailable, molecular modeling suggests:
-
Unit Cell Parameters: Monoclinic system with a = 8.2 Å, b = 12.4 Å, c = 7.9 Å, β = 95° .
-
Hydrogen Bonding: N-H···Cl interactions (2.8–3.1 Å) stabilize the crystal lattice .
Industrial and Research Applications
Pharmaceutical Development
-
Oncology: Bromine’s radio-opacity makes the compound a candidate for theranostic agents .
-
Antivirals: Pyrimidine analogs inhibit viral polymerases; EC₅₀ = 0.7 µM against SARS-CoV-2 in Vero E6 cells .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume